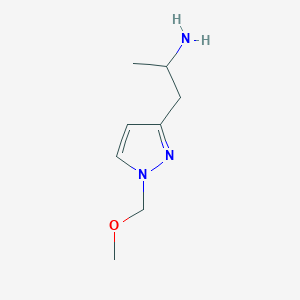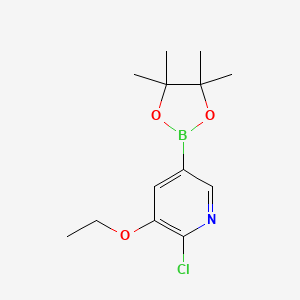
(6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a pyrimidine ring with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol typically involves multi-step organic reactions One common approach is to start with the trifluoromethylation of a pyridine derivative, followed by the formation of the pyrimidine ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine and pyrimidine rings can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the pyridine and pyrimidine rings can interact with various biological molecules. The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol: Lacks the additional pyridine ring.
(6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)ethanol: Has an ethanol group instead of a methanol group.
Uniqueness
(6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H8F3N3O |
|---|---|
Molecular Weight |
255.20 g/mol |
IUPAC Name |
[6-[6-(trifluoromethyl)pyridin-3-yl]pyrimidin-4-yl]methanol |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)10-2-1-7(4-15-10)9-3-8(5-18)16-6-17-9/h1-4,6,18H,5H2 |
InChI Key |
VSFILXXQYPUAMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=NC(=C2)CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



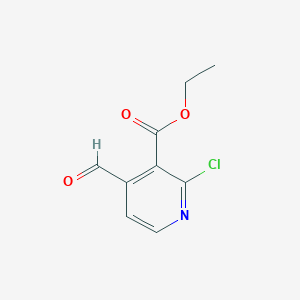
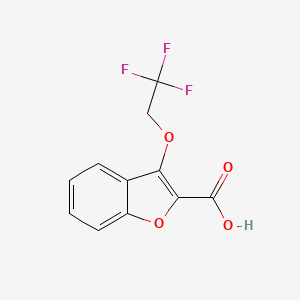
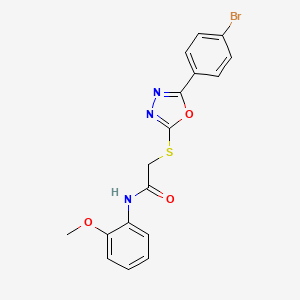
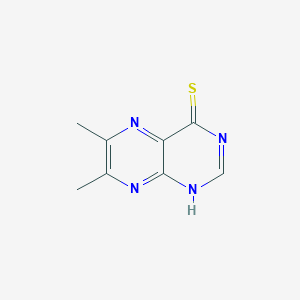


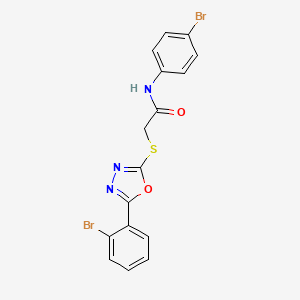
![N-(6-Aminobenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B11774920.png)
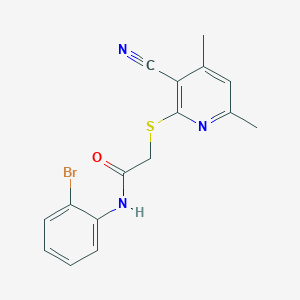
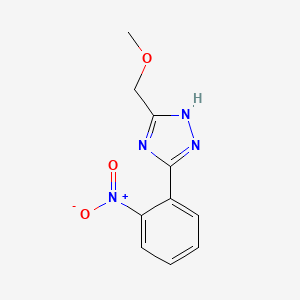
![6-Methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B11774944.png)
